molecular formula C9H11BrFN B13302337 1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine

1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine

Cat. No.: B13302337
M. Wt: 232.09 g/mol
InChI Key: BGOYXOPAQAOGOO-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine is an organic compound that features a bromine atom, a methyl group, and a fluorine atom attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine typically involves the use of halogenation and amination reactionsThe final step involves the amination of the resulting intermediate to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone
  • 1-(5-Bromo-2-methylphenyl)methylpyrrolidine
  • 2-(4-Fluorophenyl)-5-[(5-bromo-2-methylphenyl)methyl]thiophene

Uniqueness: 1-(5-Bromo-2-methylphenyl)-2-fluoroethan-1-amine is unique due to its specific combination of bromine, methyl, and fluorine substituents, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

1-(5-bromo-2-methylphenyl)-2-fluoroethanamine

InChI

InChI=1S/C9H11BrFN/c1-6-2-3-7(10)4-8(6)9(12)5-11/h2-4,9H,5,12H2,1H3

InChI Key

BGOYXOPAQAOGOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(CF)N

Origin of Product

United States

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